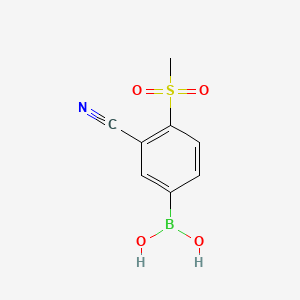
(3-Cyano-4-methanesulfonylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyano-4-methanesulfonylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano and methanesulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-methanesulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow setups and other scalable techniques can be employed to ensure efficient and high-yield production . The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyano-4-methanesulfonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and methanesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce phenols.
Aplicaciones Científicas De Investigación
(3-Cyano-4-methanesulfonylphenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of advanced materials, such as polymers and sensors.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (3-Cyano-4-methanesulfonylphenyl)boronic acid in various applications involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyano and methanesulfonyl groups, making it less reactive in certain applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the cyano and methanesulfonyl groups, leading to different reactivity and applications.
Uniqueness
(3-Cyano-4-methanesulfonylphenyl)boronic acid is unique due to the presence of both cyano and methanesulfonyl groups, which enhance its reactivity and versatility in various chemical reactions
Propiedades
Fórmula molecular |
C8H8BNO4S |
|---|---|
Peso molecular |
225.03 g/mol |
Nombre IUPAC |
(3-cyano-4-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BNO4S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,1H3 |
Clave InChI |
OPJJANUIXFWDNZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)S(=O)(=O)C)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


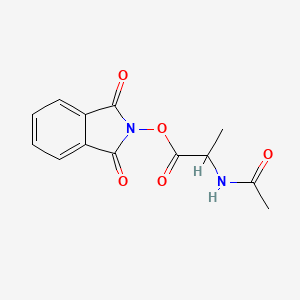
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)

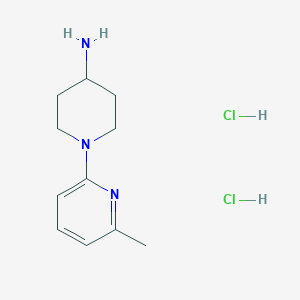
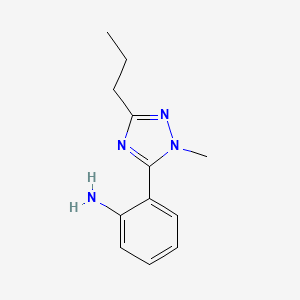
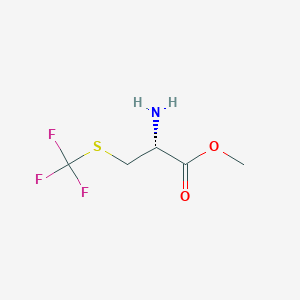
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
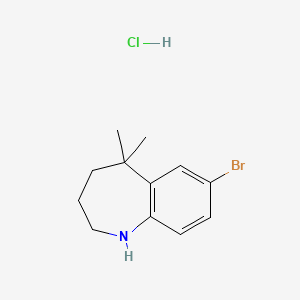
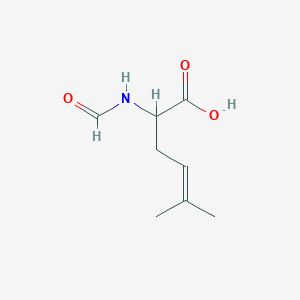
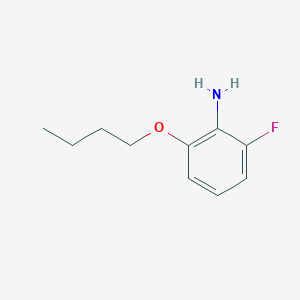

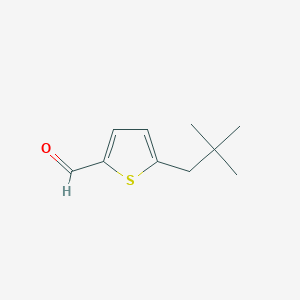
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
